molecular formula C21H14Cl2N2OS B4827512 3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4827512
M. Wt: 413.3 g/mol
InChI Key: SUMRKJQZXOVSCW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings, substituted with chlorophenyl and sulfanyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via nucleophilic substitution reactions using thiol reagents and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl groups or to convert the quinazolinone core to a more reduced form using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alkoxides

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group

    Reduced Quinazolinones: Formed from the reduction of the quinazolinone core

    Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used as a precursor in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core with chlorophenyl and sulfanyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-15-7-5-14(6-8-15)13-27-21-24-19-4-2-1-3-18(19)20(26)25(21)17-11-9-16(23)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMRKJQZXOVSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

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